molecular formula C15H9ClN2O2S B11971755 8-[(4-Chloro-2-nitrophenyl)thio]quinoline

8-[(4-Chloro-2-nitrophenyl)thio]quinoline

Katalognummer: B11971755
Molekulargewicht: 316.8 g/mol
InChI-Schlüssel: YXIKLDOXMDNGOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[(4-Chloro-2-nitrophenyl)thio]quinoline is a chemical compound with the molecular formula C15H9ClN2O2S and a molecular weight of 316.768 g/mol . This compound is known for its unique structure, which includes a quinoline backbone substituted with a 4-chloro-2-nitrophenylthio group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Chloro-2-nitrophenyl)thio]quinoline typically involves the reaction of 8-mercaptoquinoline with 4-chloro-2-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

8-[(4-Chloro-2-nitrophenyl)thio]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are typical.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

8-[(4-Chloro-2-nitrophenyl)thio]quinoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-[(4-Chloro-2-nitrophenyl)thio]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-[(4-Bromo-2-nitrophenyl)thio]quinoline
  • 8-[(4-Methyl-2-nitrophenyl)thio]quinoline
  • 8-[(4-Fluoro-2-nitrophenyl)thio]quinoline

Uniqueness

8-[(4-Chloro-2-nitrophenyl)thio]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H9ClN2O2S

Molekulargewicht

316.8 g/mol

IUPAC-Name

8-(4-chloro-2-nitrophenyl)sulfanylquinoline

InChI

InChI=1S/C15H9ClN2O2S/c16-11-6-7-13(12(9-11)18(19)20)21-14-5-1-3-10-4-2-8-17-15(10)14/h1-9H

InChI-Schlüssel

YXIKLDOXMDNGOX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)SC3=C(C=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.